2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles, which are heterocyclic compounds featuring a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which significantly influences its chemical properties and reactivity. The compound is identified by the CAS number 1021397-45-4 and has gained interest in various fields including medicinal chemistry and materials science due to its unique structural features and potential applications in drug development and synthesis of complex molecules.
The synthesis of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 5-fluoro-2-methylphenylamine with orthoesters or orthoformates in the presence of a catalyst.
The molecular formula of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole is C12H10FN2. Its structure features a benzodiazole core with a fluorinated phenyl substituent.
The presence of the fluorine atom is particularly significant as it can enhance the compound's stability and lipophilicity, potentially influencing its biological activity compared to similar compounds without fluorine.
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions typical of benzodiazoles:
Common reagents used in these reactions include halogens for substitution reactions and various acids or bases depending on the desired transformation.
The mechanism of action for 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets within biological systems.
The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it has been studied for its potential antimicrobial and anticancer properties, suggesting that it may interfere with cellular pathways critical for disease progression.
Relevant data from studies indicate that compounds with similar structures exhibit promising biological activities, which may also apply to this benzodiazole derivative .
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole has several applications across different scientific domains:
Benzodiazole derivatives, particularly benzimidazoles (formally referred to as 1,3-benzodiazoles), constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to naturally occurring nucleotides and their versatile interactions with biological targets. The unsubstituted benzimidazole nucleus was first synthesized in 1878 by H. Debus via the condensation of o-phenylenediamine with formic acid, marking the inception of this pharmacophore’s journey in drug discovery [4]. Historically, benzimidazole-based compounds have demonstrated profound therapeutic potential across diverse disease domains. Notable examples include bendamustine (a nitrogen mustard derivative used in hematologic malignancies), nocodazole (a microtubule-disrupting agent), and veliparib (a PARP inhibitor), all sharing the benzimidazole core as a structural linchpin [4]. This scaffold’s significance arises from its ability to engage in hydrogen bonding, π-π stacking, and metal coordination, enabling interactions with enzymes, nucleic acids, and receptors. By 2025, benzimidazole derivatives represent ~15% of FDA-approved small-molecule anticancer agents, underscoring their enduring pharmaceutical relevance [4] [9].
Table 1: Historical Milestones in Benzimidazole-Based Drug Development
Year | Compound/Discovery | Therapeutic Application | Significance |
---|---|---|---|
1878 | Synthesis of parent benzimidazole | N/A | Foundation of benzimidazole chemistry |
1960s | Bendamustine | Chronic lymphocytic leukemia | First nitrogen mustard-benzimidazole hybrid |
1980s | Omeprazole (proton pump inhibitor) | Gastric ulcers | Demonstrated benzimidazole’s enzyme inhibition potential |
2000s | Veliparib | BRCA-mutant cancers | Validated scaffold for DNA repair inhibition |
2020s | Fluorinated benzimidazoles (e.g., 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole) | Targeted cancer therapy | Optimized bioactivity via strategic fluorination |
2-(5-Fluoro-2-methylphenyl)-1H-1,3-benzodiazole exemplifies a structurally optimized benzimidazole derivative engineered for enhanced target engagement. Its molecular formula (C₁₄H₁₁FN₂) features:
The incorporation of fluorine at the phenyl ring’s para-position (relative to the benzimidazole linkage) and a methyl group at the ortho-position follows well-established principles of bioisosteric and steric optimization:
Hydrogen Bonding: Fluorine acts as a weak H-bond acceptor (e.g., with serine, threonine), improving binding affinity. In kinase inhibitors, fluorophenyl groups achieve 20–40-fold potency boosts via such interactions [9].
Methyl Group’s Steric and Electronic Contributions:
Table 2: Comparative Impact of Substituents on Benzimidazole Bioactivity
Substituent | Position | Key Property Changes | Biological Consequence |
---|---|---|---|
Fluorine | para | ↑ Lipophilicity; ↓ pKa; ↑ Metabolic stability | Enhanced cellular uptake; target affinity; half-life |
Methyl | ortho | ↑ Steric bulk; ↑ Hydrophobicity; Mild e⁻-donation | Improved receptor fit; hydrophobic pocket binding |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: